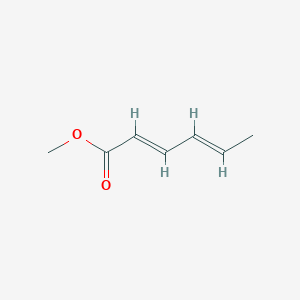

Methyl sorbate

描述

属性

IUPAC Name |

methyl (2E,4E)-hexa-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3/b4-3+,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKVAGQCDSHWFK-VNKDHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30813-48-0 | |

| Record name | 2,4-Hexadienoic acid, methyl ester, (2E,4E)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30813-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30862370 | |

| Record name | Methyl (E,E)-sorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to light yellow liquid; fruity, sweet, anise aroma | |

| Record name | Methyl sorbate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

180.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl sorbate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water; miscible in oils, soluble (in ethanol) | |

| Record name | Methyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.933-0.938 | |

| Record name | Methyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

689-89-4, 1515-80-6 | |

| Record name | Methyl sorbate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl sorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hexa-2,4-dienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienoic acid, methyl ester, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (E,E)-sorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hexa-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (E,E)-hexa-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL SORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3048615R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl sorbate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5 °C | |

| Record name | Methyl sorbate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029582 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Spectroscopic Analysis of Methyl Sorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl (2E,4E)-hexa-2,4-dienoate, commonly known as methyl sorbate. It includes tabulated spectral data for Infrared (IR) Spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided, along with a standardized workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 689-89-4; Molecular Formula: C₇H₁₀O₂; Molecular Weight: 126.15 g/mol ).

Table 1: Infrared (IR) Spectroscopy Data

The following are characteristic absorption peaks for this compound. The data is based on typical values for α,β-unsaturated esters.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3030-3010 | Medium | C-H Stretch | C=C-H (vinylic) |

| ~2955, 2850 | Medium | C-H Stretch | -CH₃ (aliphatic) |

| ~1725-1715 | Strong | C=O Stretch | α,β-Unsaturated Ester |

| ~1640, 1615 | Medium | C=C Stretch | Conjugated Diene |

| ~1435 | Medium | C-H Bend (scissoring) | -CH₃ |

| ~1270, 1170 | Strong | C-O Stretch | Ester |

| ~995 | Strong | =C-H Bend (out-of-plane) | trans C=C |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR data was acquired in Chloroform-d (CDCl₃) at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| 7.26 | dd | 1H | 15.4, 10.0 | H-3 |

| 6.19 | m | 1H | - | H-4 or H-5 |

| 6.14 | m | 1H | - | H-5 or H-4 |

| 5.78 | d | 1H | 15.4 | H-2 |

| 3.73 | s | 3H | - | -OCH₃ |

| 1.85 | d | 3H | ~6.0 | -CH₃ (at C-5) |

| [dd = doublet of doublets, m = multiplet, d = doublet, s = singlet] |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data

The following are typical predicted chemical shifts for the carbon atoms in this compound in CDCl₃.

| Chemical Shift (δ) (ppm) | Carbon Atom Assignment |

| ~167.5 | C-1 (C=O) |

| ~145.0 | C-3 or C-5 |

| ~140.0 | C-4 or C-2 |

| ~129.5 | C-5 or C-3 |

| ~118.0 | C-2 or C-4 |

| ~51.5 | -OCH₃ |

| ~18.5 | C-6 (-CH₃) |

Table 4: Mass Spectrometry (MS) Data

The mass spectrum was obtained via Electron Ionization (EI). The table lists the major fragment ions and their relative abundance.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment of Ion Fragment |

| 126 | ~50 | [M]⁺ (Molecular Ion) |

| 111 | ~85 | [M - CH₃]⁺ |

| 95 | ~71 | [M - OCH₃]⁺ |

| 67 | 100 (Base Peak) | [C₅H₇]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above for a liquid sample like this compound.

Infrared (IR) Spectroscopy Protocol (Neat Liquid Film)

-

Sample Preparation : Ensure the this compound sample is free of water and particulate matter.

-

Salt Plate Handling : Clean two potassium bromide (KBr) or sodium chloride (NaCl) salt plates with a dry solvent (e.g., anhydrous dichloromethane or hexane) and handle only by the edges to avoid moisture from fingerprints.

-

Sample Application : Place one to two drops of the neat (undiluted) this compound liquid onto the surface of one salt plate.

-

Film Formation : Place the second salt plate on top of the first and gently rotate to create a thin, uniform liquid film between the plates.

-

Data Acquisition :

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty spectrometer chamber to subtract atmospheric H₂O and CO₂ signals.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing : Perform a background subtraction and process the resulting transmittance or absorbance spectrum. Identify and label the major absorption peaks.

-

Cleaning : Clean the salt plates thoroughly with a dry solvent and store them in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like TMS (0.03% v/v).

-

Gently vortex or swirl the vial to ensure the sample is completely dissolved.

-

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles. The final solution height should be approximately 4-5 cm.

-

Instrument Setup :

-

Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.

-

Place the assembly into the NMR spectrometer's magnet.

-

-

Data Acquisition :

-

Locking : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming : The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks. This can be done manually or automatically.

-

Tuning : The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Acquisition : Set the appropriate experimental parameters (e.g., pulse angle, acquisition time, relaxation delay, number of scans) and begin data collection.

-

-

Data Processing :

-

Apply Fourier transformation to the raw free induction decay (FID) signal.

-

Phase-correct the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0 ppm.

-

Integrate the peaks (for ¹H NMR) and identify the chemical shifts, multiplicities, and coupling constants.

-

Mass Spectrometry (MS) Protocol (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the volatile this compound sample into the mass spectrometer. For a liquid, this is typically done via direct injection into a heated probe or through the injector of a Gas Chromatography (GC-MS) system.

-

Ionization (Electron Ionization - EI) :

-

The sample molecules in the gas phase enter the ion source.

-

A beam of high-energy electrons (typically 70 eV) bombards the molecules.

-

This bombardment ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).

-

The excess energy causes the molecular ion to fragment into smaller, characteristic charged ions.

-

-

Mass Analysis :

-

The positively charged ions are accelerated out of the ion source and into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

-

Data Processing :

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion versus its m/z ratio.

-

Identify the molecular ion peak and the base peak (the most abundant ion), and analyze the fragmentation pattern to confirm the structure.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl Sorbate

Introduction

Methyl sorbate, systematically known as methyl (2E,4E)-hexa-2,4-dienoate, is an organic compound with the chemical formula C₇H₁₀O₂. As a derivative of sorbic acid, it is a conjugated diene ester. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, including data presentation, experimental protocols, and visualizations of its chemical structure and analytical workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The following sections summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is presented in tabular format for clarity and ease of comparison.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different protons in the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-3 | 7.26 | dd | 15.4, 10.0 |

| H-5 | 6.19 | m | - |

| H-4 | 6.14 | m | - |

| H-2 | 5.78 | d | 15.4 |

| OCH₃ | 3.73 | s | - |

| CH₃ (C-6) | 1.85 | d | ~6.0 |

dd = doublet of doublets, m = multiplet, d = doublet, s = singlet

¹³C NMR Spectral Data

Disclaimer: The following ¹³C NMR chemical shift data are predicted values based on computational models and analysis of similar chemical structures. Experimentally obtained values may vary slightly. These predictions serve as a reliable reference for spectral interpretation in the absence of a publicly available, assigned experimental dataset.

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-1 (C=O) | 167.5 |

| C-4 | 145.0 |

| C-5 | 140.0 |

| C-3 | 130.0 |

| C-2 | 118.0 |

| OCH₃ | 51.5 |

| C-6 | 18.5 |

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for compounds like this compound.

-

Dissolution: Dissolve the weighed sample in the deuterated solvent within a clean, dry vial.

-

Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. To ensure homogeneity of the magnetic field, the sample height in the tube should be approximately 4-5 cm.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer.

NMR Data Acquisition

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Spectral Width: 0-12 ppm.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz or higher.

-

Spectral Width: 0-200 ppm.

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat spectral baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

Mandatory Visualization

The following diagrams were generated using the Graphviz (DOT language) to visualize the chemical structure with NMR assignments and the logical workflow for NMR analysis.

Caption: Chemical structure of this compound with ¹H and ¹³C NMR assignments.

Caption: Logical workflow for NMR spectral analysis.

Spectroscopic Analysis of Methyl Sorbate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic properties of methyl sorbate. It includes detailed experimental protocols, quantitative spectral data, and an illustrative workflow for the analysis of this compound, which is of interest in various research and development applications, including its use as a flavoring agent and in organic synthesis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by a strong absorption band in the ultraviolet region, arising from electronic transitions within the conjugated π-electron system of the molecule.

Quantitative UV-Vis Spectral Data

The key quantitative parameter obtained from the UV-Vis analysis of this compound is its wavelength of maximum absorbance (λmax), which corresponds to the energy required for the primary π → π* electronic transition.

| Parameter | Value | Solvent |

| λmax | ~260 nm | Ethanol |

| Molar Absorptivity (ε) | High (characteristic of π → π* transitions in conjugated systems) | Ethanol |

Note: The molar absorptivity (ε) is expected to be high, typically in the range of 10,000 to 25,000 L·mol⁻¹·cm⁻¹, which is characteristic of conjugated dienoic esters. However, a precise, experimentally verified value from the literature is not consistently available.

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines the steps for obtaining the UV-Vis spectrum of this compound.

1.2.1. Materials and Equipment

-

This compound (high purity)

-

Spectrophotometric grade ethanol

-

Volumetric flasks (e.g., 10 mL, 100 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

1.2.2. Procedure

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of ethanol (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.

-

Preparation of a Dilute Solution: Prepare a dilute solution from the stock solution suitable for spectroscopic analysis. For example, dilute 1 mL of the stock solution to 100 mL with ethanol in a volumetric flask. The final concentration should result in an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 1.0).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) used to prepare the sample solution. This will serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This step corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the sample cuvette with a small amount of the dilute this compound solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum. If the exact concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides detailed information about the vibrational modes of its functional groups, offering a unique fingerprint for the molecule's structure.

Quantitative IR Spectral Data

The following table summarizes the characteristic absorption peaks in the IR spectrum of this compound and their corresponding vibrational mode assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3020 | =C-H stretch | Alkene |

| ~2960, ~2870 | C-H stretch (asymmetric and symmetric) | Methyl group |

| ~1720 | C=O stretch | Ester |

| ~1640, ~1615 | C=C stretch (conjugated) | Alkene |

| ~1440 | C-H bend | Methyl group |

| ~1270, ~1170 | C-O stretch | Ester |

| ~1000 | =C-H bend (out-of-plane) | trans-Alkene |

Experimental Protocol for IR Spectroscopy

This protocol describes the procedure for obtaining a neat (undiluted) IR spectrum of liquid this compound.

2.2.1. Materials and Equipment

-

This compound (liquid)

-

Salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

FTIR spectrometer

2.2.2. Procedure

-

Sample Preparation: Place one to two drops of liquid this compound onto the center of a clean, dry salt plate.

-

Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

-

Instrument Setup: Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Background Spectrum: Ensure the sample compartment is empty and run a background scan. This will subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the sample holder with the this compound "sandwich" into the spectrometer and acquire the IR spectrum.

-

Data Analysis: Process the spectrum to identify the wavenumbers of the major absorption peaks. Assign these peaks to their corresponding vibrational modes based on established correlation tables.

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the spectroscopic analysis and the electronic transitions involved.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Electronic transitions in this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl Sorbate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of methyl sorbate (methyl (2E,4E)-hexa-2,4-dienoate), a fatty acid ester. Understanding the fragmentation behavior of such molecules under electron ionization (EI) is crucial for structural elucidation, impurity profiling, and metabolomic studies. This document outlines the experimental methodology, presents quantitative fragmentation data, and describes the primary fragmentation pathways.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of volatile compounds like this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This technique separates the compound from a mixture before it enters the mass spectrometer for ionization and fragmentation.[1]

Methodology:

-

Instrumentation: A standard GC-MS system, such as one equipped with a quadrupole or time-of-flight (TOF) mass analyzer, is used.[3] The data presented herein was acquired using a HITACHI M-80 instrument.[4]

-

Sample Introduction: A liquid sample of this compound, dissolved in a suitable solvent (e.g., methanol or dichloromethane), is injected into the GC inlet.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for separation.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is employed to ensure good separation and peak shape. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is the standard method for creating fragment-rich spectra for library matching and structural analysis.

-

Ionization Energy: A standard energy of 70 eV is used to induce fragmentation. Data from one referenced spectrum was acquired at 75 eV.

-

Source Temperature: Maintained at a consistent temperature, for instance, 260°C.

-

Mass Scan Range: A typical scan range would be from m/z 40 to 400 to capture the molecular ion and all significant fragments.

-

Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and key fragment ions. These are often compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for confirmation.

-

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The molecular formula of this compound is C7H10O2, with a molecular weight of approximately 126.15 g/mol . The table below summarizes the most significant ions observed, their mass-to-charge ratio (m/z), and their relative abundance from a representative spectrum.

| m/z | Proposed Fragment | Relative Abundance (%) | Notes |

| 126 | [C7H10O2]+• | 49.2 - 76.0 | Molecular Ion (M+•) |

| 111 | [C6H7O2]+ | 85.0 - 99.99 | Loss of a methyl radical ([M-15]+) |

| 95 | [C6H7O]+ | 54.0 - 70.9 | Loss of a methoxy radical ([M-31]+) |

| 67 | [C5H7]+ | 67.0 - 100.0 | Base Peak; Loss of the carbomethoxy group |

| 66 | [C5H6]+• | 20.8 - 28.4 | Loss of a hydrogen radical from the m/z 67 ion |

| 39 | [C3H3]+ | 42.2 | A common, stable cyclopropenyl cation |

Note: Relative abundance can vary slightly between instruments and experimental conditions. The ranges are compiled from available data.

Fragmentation Pathways and Mechanisms

Upon electron ionization, this compound forms an energetically unstable molecular ion ([M]+•) at m/z 126. This ion rapidly undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation pathways are detailed below.

Initial Ionization: The initial event is the removal of an electron from the this compound molecule, typically from a non-bonding orbital on one of the oxygen atoms or from the conjugated π-system, to form the molecular ion.

Pathway A: Loss of a Methoxy Radical (•OCH3) A common and significant fragmentation for methyl esters is the alpha-cleavage leading to the loss of the methoxy group as a radical.

-

[C7H10O2]+• (m/z 126) → [C6H7O]+ (m/z 95) + •OCH3

-

This cleavage results in the formation of a stable, resonance-stabilized acylium ion at m/z 95. This peak is prominent in the spectrum.

Pathway B: Loss of the Carbomethoxy Group (•COOCH3) The most abundant fragment, often the base peak, is observed at m/z 67. This corresponds to the C5H7+ ion, formed by the cleavage of the bond between the carbonyl carbon and the conjugated alkene chain.

-

[C7H10O2]+• (m/z 126) → [C5H7]+ (m/z 67) + •COOCH3

-

The resulting C5H7+ cation is a stable pentadienyl cation.

Pathway C: Loss of a Methyl Radical (•CH3) Cleavage of the terminal methyl group from the dienyl chain results in a fragment ion at m/z 111.

-

[C7H10O2]+• (m/z 126) → [C6H7O2]+ (m/z 111) + •CH3

-

This fragment is observed with high relative abundance, indicating it is a favorable fragmentation route.

Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the acylium ion at m/z 95 can lose a molecule of carbon monoxide (CO) to form the C5H7+ ion at m/z 67.

-

[C6H7O]+ (m/z 95) → [C5H7]+ (m/z 67) + CO

-

This secondary pathway contributes to the high abundance of the m/z 67 fragment.

The logical flow of these key fragmentation events is visualized in the diagram below.

Caption: Primary EI fragmentation pathways of this compound.

Conclusion

The mass spectrum of this compound under electron ionization is defined by several key fragmentation processes. The molecular ion is readily observed at m/z 126. The principal fragmentation pathways include the loss of a methoxy radical to form an acylium ion at m/z 95, the loss of a terminal methyl radical yielding an ion at m/z 111, and the cleavage of the entire carbomethoxy group to produce the stable pentadienyl cation at m/z 67, which is typically the base peak. Understanding these fragmentation patterns is essential for the confident identification and structural confirmation of this compound in complex matrices.

References

An In-depth Technical Guide to the Discovery and Historical Background of Methyl Sorbate

Introduction

Methyl sorbate, the methyl ester of sorbic acid, is a compound with applications ranging from a flavoring agent to a key intermediate in organic synthesis.[1] Its history is intrinsically linked to that of its parent compound, sorbic acid, a naturally occurring antimicrobial agent. This guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.

Historical Background

The journey to this compound begins with the discovery of its precursor, sorbic acid. The timeline below outlines the key milestones in the discovery and development of sorbic acid and its derivatives.

The Discovery of Sorbic Acid

In 1859, the German chemist August Wilhelm von Hofmann was the first to isolate sorbic acid.[2][3][4] He achieved this through the distillation of oil from the unripe berries of the rowan tree (Sorbus aucuparia), which is how the acid got its name.[2] The initial isolate was parasorbic acid, the lactone of sorbic acid, which von Hofmann then converted to sorbic acid via hydrolysis.

Unveiling of Antimicrobial Properties and Early Synthesis

For several decades, sorbic acid remained a chemical curiosity. It wasn't until the late 1930s and early 1940s that its potent antimicrobial activities were discovered. This discovery was a turning point, paving the way for its commercial use as a food preservative. The first successful chemical synthesis of sorbic acid was accomplished in 1900 by Oscar Doebner.

Commercialization and the Rise of Sorbates

Following the discovery of its preservative properties, sorbic acid and its more water-soluble salts, such as potassium sorbate, became commercially available in the late 1940s and 1950s. They are now widely used to inhibit the growth of mold, yeast, and fungi in a variety of products, including cheese, bread, wine, and dried meats. The primary commercial production route for sorbic acid involves the reaction of crotonaldehyde with ketene.

This compound: An Offshoot of Sorbic Acid Chemistry

While a specific date for the first synthesis of this compound is not well-documented, its creation is a direct result of the extensive study of sorbic acid and its derivatives. Following the elucidation of sorbic acid's structure and the development of its synthesis, the preparation of its esters, including this compound, would have been a logical next step for chemists studying its properties and potential applications. This compound is now recognized for its use as a flavoring agent, a fragrance, and an intermediate in the synthesis of other organic compounds.

Physicochemical Properties

The properties of this compound are best understood in comparison to its parent compound, sorbic acid.

Table 1: Physicochemical Properties of Sorbic Acid

| Property | Value | Reference(s) |

| IUPAC Name | (2E,4E)-Hexa-2,4-dienoic acid | |

| Chemical Formula | C₆H₈O₂ | |

| Molar Mass | 112.128 g·mol⁻¹ | |

| Appearance | Colorless solid | |

| Melting Point | 135 °C (275 °F; 408 K) | |

| Boiling Point | 228 °C (442 °F; 501 K) | |

| Solubility in Water | 1.6 g/L at 20 °C | |

| Acidity (pKa) | 4.76 at 25 °C |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Methyl (2E,4E)-hexa-2,4-dienoate | |

| Chemical Formula | C₇H₁₀O₂ | |

| Molar Mass | 126.15 g·mol⁻¹ | |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | 15 °C | |

| Boiling Point | 180 °C | |

| Density | 0.968 g/mL at 25 °C | |

| Refractive Index | 1.503 at 20 °C | |

| Odor | Fruity, sweet, anise |

Key Experimental Protocols

Commercial Synthesis of Sorbic Acid via Crotonaldehyde and Ketene

The most common commercial method for producing sorbic acid involves the reaction of crotonaldehyde and ketene. This process typically occurs in the presence of a catalyst.

Methodology:

-

Reaction: Ketene is reacted with crotonaldehyde in the presence of a catalyst, such as a boron trifluoride etherate complex, at a controlled temperature (e.g., 0°C). This reaction forms a polyester intermediate.

-

Hydrolysis: The resulting polyester is then hydrolyzed using a strong acid, such as hydrochloric acid or sulfuric acid.

-

Isomerization and Purification: The hydrolysis product is a mixture of isomers. This mixture is then heated in the presence of an acid or iodine to convert the isomers to the more stable trans,trans-sorbic acid. The final product is purified by crystallization.

Laboratory Synthesis of this compound via Fischer Esterification

This compound can be readily synthesized in a laboratory setting through the Fischer esterification of sorbic acid with methanol, using a strong acid as a catalyst.

Methodology:

-

Reactant Preparation: 5.61 g (50 mmol) of purified sorbic acid is dissolved in 40 mL of dry methanol in a round-bottom flask.

-

Catalyst Addition: 0.5 mL of concentrated sulfuric acid is carefully added to the solution.

-

Reaction: The flask is equipped with a reflux condenser and the mixture is heated in a water bath at 60°C for one hour, followed by stirring at room temperature for several hours.

-

Workup: The reaction mixture is poured into a solution of 100 mL of water and 50 mL of saturated sodium bicarbonate to neutralize the acid.

-

Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.

Conclusion

The history of this compound is a clear illustration of how the discovery of a naturally occurring compound, sorbic acid, can lead to the development of a wide range of derivatives with diverse applications. From A. W. von Hofmann's initial isolation of sorbic acid in the 19th century to the modern-day synthesis and use of this compound, this family of compounds has made a significant impact in the fields of food science and organic chemistry. The straightforward synthesis of this compound from its parent acid, coupled with its distinct properties, ensures its continued relevance for researchers and professionals in various scientific disciplines.

References

The Elusive Presence of Methyl Sorbate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sorbate, the methyl ester of sorbic acid, is a compound with known applications as a food preservative and flavoring agent. While its synthetic production is well-established, its natural occurrence in the plant kingdom has been a subject of limited investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, details the analytical methodologies for its identification and quantification, and explores its potential biosynthetic and signaling pathways. This document is intended to be a resource for researchers in natural product chemistry, plant biology, and drug development who are interested in the biological origins and functions of this and similar molecules.

Natural Occurrence of this compound in Plants

Reports have suggested the presence of this compound as a volatile compound in a select few tropical fruits, namely guanabana (Annona muricata), starfruit (Averrhoa carambola), and pineapple (Ananas comosus). However, a thorough review of the scientific literature reveals a conspicuous absence of quantitative data for this compound in these or any other plant species. Numerous studies on the volatile profiles of these fruits have identified a wide array of esters, but this compound is not consistently reported, and when mentioned, it is without quantitative validation. This suggests that if this compound is a natural plant metabolite, it is likely present in trace amounts, in specific cultivars, or under particular physiological conditions that have not been extensively studied.

Quantitative Data Summary

The following table summarizes the findings from various studies on the volatile composition of guanabana, starfruit, and pineapple. It is important to note the absence of quantitative data for this compound, while data for other representative esters are included for comparative purposes.

| Plant Species | Plant Part | This compound Concentration | Other Representative Esters and their Concentrations | Reference(s) |

| Guanabana (Annona muricata) | Fruit Pulp | Not Quantified/Not Detected | Methyl hexanoate: Predominant ester, increasing during ripening.[1][2] Methyl (E)-2-hexenoate: Major volatile in ripe fruit.[2] Ethyl acetate, Methyl butanoate, Ethyl butanoate: Levels increase in overripe fruit.[2] | [1] |

| Starfruit (Averrhoa carambola) | Fruit | Not Quantified/Not Detected | Esters constitute a major class of volatiles (57 identified in one study). Methyl caproate was a major component in Egyptian-grown fruit. | |

| Pineapple (Ananas comosus) | Fruit | Not Quantified/Not Detected | Methyl 2-methylbutanoate and Methyl hexanoate are among the most abundant volatiles. Esters and furanone-derived compounds are major aroma constituents. |

Experimental Protocols for Identification and Quantification

The analysis of volatile organic compounds (VOCs) like this compound from complex plant matrices requires sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of such compounds. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free sample preparation method for the extraction of volatiles from fruit samples prior to GC-MS analysis. For accurate quantification, especially at trace levels, a stable isotope dilution assay (SIDA) is the preferred method.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the extraction and analysis of volatile and semi-volatile compounds from solid or liquid samples.

Protocol:

-

Sample Preparation: Homogenize a known weight of the fresh plant material (e.g., fruit pulp) in a sealed vial. For enhanced release of volatiles, the sample can be incubated at a controlled temperature (e.g., 40-60°C). The addition of a salt solution (e.g., NaCl) can also increase the volatility of certain compounds.

-

Extraction: Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace above the sample for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

-

Desorption and GC-MS Analysis: Thermally desorb the trapped analytes from the SPME fiber in the heated injection port of a gas chromatograph. The separated compounds are then introduced into a mass spectrometer for identification based on their mass spectra and retention times.

-

Quantification: For semi-quantitative analysis, the peak area of the target analyte can be compared to the peak area of an internal standard.

Stable Isotope Dilution Assay (SIDA) for Accurate Quantification

SIDA is a robust method for the precise quantification of trace-level compounds by correcting for losses during sample preparation and analysis.

Protocol:

-

Internal Standard: A known amount of a stable isotope-labeled analog of this compound (e.g., this compound-d3) is added to the sample at the beginning of the extraction process.

-

Extraction and Analysis: The sample is then extracted and analyzed using HS-SPME-GC-MS as described above.

-

Quantification: The concentration of the native this compound in the sample is determined by measuring the ratio of the response of the native analyte to that of the isotopically labeled internal standard.

Potential Biosynthetic and Signaling Pathways

While the specific biosynthetic pathway of this compound in plants has not been elucidated, it is possible to propose a putative pathway based on the known biosynthesis of its precursor, sorbic acid (a C6 unsaturated fatty acid), and the general mechanisms of ester formation in plants.

Proposed Biosynthesis of this compound

The biosynthesis of C6 volatile compounds, which are common in plants, typically originates from the lipoxygenase (LOX) pathway, starting from linoleic or linolenic acid. Sorbic acid (2,4-hexadienoic acid) is a C6 unsaturated acid, and its formation could follow a similar route involving fatty acid desaturation and oxidation. The final step would be the esterification of sorbic acid with methanol.

Plant Signaling Pathways Involving Volatile Esters

Volatile organic compounds, including esters, play crucial roles in plant communication and defense. They can act as airborne signals to warn neighboring plants of herbivore or pathogen attack, leading to the induction of defense responses. While no specific signaling pathway for this compound has been identified, it is plausible that, as a short-chain unsaturated ester, it could participate in signaling cascades similar to those involving other volatile esters. These pathways often involve the perception of the volatile signal, leading to changes in intracellular calcium levels, the generation of reactive oxygen species (ROS), and the activation of defense-related genes.

Conclusion and Future Directions

The natural occurrence of this compound in plants remains an intriguing yet largely unverified claim. While its presence has been reported in a few tropical fruits, the lack of robust quantitative data and detailed biosynthetic studies highlights a significant gap in our understanding. The methodologies outlined in this guide provide a framework for future research to definitively confirm and quantify this compound in plant tissues. Furthermore, elucidating its biosynthetic pathway and potential role in plant signaling could open new avenues for research in plant biochemistry, chemical ecology, and the development of natural products for various applications. Future studies should focus on targeted analysis of a wide range of plant species and cultivars, employing sensitive and quantitative techniques like SIDA, to conclusively establish the natural distribution of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Methyl Sorbate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl sorbate, the methyl ester of sorbic acid, is a compound of significant interest in various scientific and industrial fields, including as a food preservative and a synthetic intermediate. A thorough understanding of its chemical structure and stereochemistry is paramount for its effective application and for the development of new derivatives. This technical guide provides a comprehensive overview of the structural and stereochemical aspects of this compound, supported by tabulated quantitative data and detailed experimental protocols for its synthesis and analysis. Visual diagrams generated using Graphviz are included to illustrate key structural features and experimental workflows, adhering to stringent visualization standards for clarity and precision.

Chemical Structure and Properties

This compound is an α,β-unsaturated ester with the chemical formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol .[1][2] Its IUPAC name is methyl (2E,4E)-hexa-2,4-dienoate, indicating the presence of a hexane backbone with conjugated double bonds at the second and fourth positions and a methyl ester functional group.[1] The CAS registry number for the (2E,4E) isomer is 689-89-4.

The presence of conjugated double bonds and the ester group dictates the chemical reactivity and physical properties of this compound. It is a colorless to light yellow liquid with a characteristic fruity, sweet odor. Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Methyl (2E,4E)-Sorbate

| Property | Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| CAS Number | 689-89-4 |

| IUPAC Name | methyl (2E,4E)-hexa-2,4-dienoate |

| Boiling Point | 180 °C |

| Melting Point | 15 °C |

| Density | 0.968 g/mL at 25 °C[2] |

| Refractive Index (n²⁰/D) | 1.503[2] |

| Solubility | Slightly soluble in water; miscible in oils |

Stereochemistry

The stereochemistry of this compound is defined by the geometry of its two carbon-carbon double bonds. There are four possible stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The most stable and common isomer is the (2E,4E)-methyl sorbate , also known as methyl trans,trans-sorbate. This isomer is thermodynamically favored due to reduced steric hindrance, allowing for a more planar and stable conjugated system. The "E" designation in the IUPAC name signifies that the higher priority substituents on each carbon of the double bond are on opposite sides (from the German entgegen, meaning opposite).

References

solubility and stability of methyl sorbate in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl sorbate (methyl (2E,4E)-hexa-2,4-dienoate) is an unsaturated ester utilized in various industrial applications, including as a flavoring agent and fragrance.[1][2] Its chemical structure, characterized by a conjugated diene system and an ester functional group, dictates its physicochemical properties, including solubility in various solvent systems and its stability under different environmental conditions. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's solubility and stability, offering valuable data for its application in research, development, and formulation.

Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in various formulations. It is generally characterized as being slightly soluble in water while showing good miscibility with organic solvents like oils and ethanol.[1] One source estimates the aqueous solubility of this compound to be 2236 mg/L at 25 °C.[3][4]

Quantitative Solubility Data

| Solvent System | Temperature (°C) | This compound Solubility | Sorbic Acid Solubility ( g/100 mL) |

| Water | 20 | Slightly soluble | 0.16 |

| Water | 25 | ~2.2 g/L (estimated) | - |

| Water | 30 | - | 0.191 |

| Oils | Ambient | Miscible | - |

| Ethanol | Ambient | Soluble | 12.90 (100% Ethanol) |

| DMSO | Ambient | 200 mg/mL (requires sonication) | - |

| Chloroform | Ambient | Sparingly soluble | - |

| Ethyl Acetate | Ambient | Soluble | - |

| Methanol | Ambient | Slightly soluble | Soluble |

| Acetone | Ambient | - | Soluble |

| Diethyl Ether | Ambient | - | Slightly soluble |

| Isopropanol | Ambient | - | Slightly soluble |

Stability of this compound

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The conjugated diene structure makes it susceptible to oxidation and photodegradation, while the ester linkage is prone to hydrolysis under acidic or basic conditions.

Key Stability Considerations and Degradation Pathways

Forced degradation studies on unsaturated esters typically involve exposure to acidic and basic conditions, oxidation, heat, and light to understand degradation pathways and develop stability-indicating methods.

| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |

| Acidic/Basic Hydrolysis | Cleavage of the ester bond. | Sorbic acid and methanol. |

| Oxidation | Attack on the double bonds, often via a free radical mechanism. | Hydroperoxides, which can further break down into smaller volatile compounds like aldehydes and ketones. Epoxidation of the double bonds can also occur. |

| Photodegradation | UV radiation can initiate oxidation and isomerization of the double bonds. | Similar to oxidation products, as well as potential geometric isomers. |

| Thermal Degradation | Acceleration of hydrolysis and oxidation reactions. | A mixture of hydrolysis and oxidation products. |

While specific kinetic data such as half-lives and degradation rate constants for this compound are not extensively available, studies on other esters provide a framework for understanding its stability. The rate of hydrolysis is generally pH-dependent, with increased rates at both low and high pH. The presence of unsaturated substituents conjugated with the ester group can influence the rate of hydrolysis.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound can be adapted from standard pharmaceutical and chemical analysis methodologies.

Protocol for Solubility Determination (Saturation Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, hexane).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C, 37 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After agitation, allow the vials to stand undisturbed at the same constant temperature to allow undissolved this compound to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filter the sample through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to determine the concentration of the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat the solution (e.g., at 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours). After the stress period, cool the solution and neutralize it with an appropriate amount of base.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Keep the solution at room temperature or heat gently for a specified period. After the stress period, cool the solution and neutralize it with an appropriate amount of acid.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature for a specified period, protected from light.

-

Thermal Degradation: Place the solid this compound or its solution in a thermostatically controlled oven at an elevated temperature (e.g., 60-80 °C) for a specified period.

-

Photodegradation: Expose a solution of this compound in a photostable, transparent container to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter). A control sample should be kept in the dark under the same conditions.

-

-

Analysis:

-

At each time point, withdraw a sample from the stressed solutions.

-

Analyze the samples using a stability-indicating HPLC method capable of separating the intact this compound from its degradation products. A reverse-phase C18 column with a mobile phase gradient of water (with a suitable buffer) and acetonitrile or methanol is a common starting point. UV detection should be set at the lambda max of this compound.

-

Determine the percentage of this compound remaining and the formation of degradation products.

-

-

Data Evaluation:

-

For kinetic studies, plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) if the reaction follows first-order kinetics.

-

The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

-

To determine the activation energy (Ea) for thermal degradation, conduct the study at several temperatures and create an Arrhenius plot (ln k vs. 1/T).

-

Visualizations

Caption: Workflow for solubility and stability testing of this compound.

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While qualitative data suggests it is a versatile compound for various formulations, there is a clear need for more extensive quantitative studies to fully characterize its behavior in different solvent systems and under various stress conditions. The provided experimental protocols offer a foundation for researchers and formulation scientists to generate this much-needed data, enabling a more robust and scientifically driven approach to the application of this compound. Future work should focus on generating comprehensive solubility and stability profiles to support its use in advanced applications.

References

An In-depth Technical Guide to the Synthesis of Methyl Sorbate from Sorbic Acid and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl sorbate from sorbic acid and methanol, a reaction of significant interest in the pharmaceutical and fine chemical industries. This compound, an α,β-unsaturated ester, serves as a valuable intermediate in the synthesis of various organic compounds. This document details the prevalent methodologies for its synthesis, with a primary focus on the acid-catalyzed Fischer esterification. Experimental protocols for both homogeneous and heterogeneous catalysis are provided, alongside a comparative analysis of reaction conditions and yields. Furthermore, this guide outlines the reaction mechanism, purification techniques, and analytical characterization of the final product.

Introduction

This compound, or methyl (2E,4E)-hexa-2,4-dienoate, is a valuable organic compound utilized as a flavoring agent, fragrance, and a key building block in organic synthesis.[1] Its synthesis from readily available sorbic acid and methanol is a fundamental esterification reaction. The primary method for this transformation is the Fischer esterification, which involves the use of an acid catalyst to drive the equilibrium towards the formation of the ester.[2] This guide explores this classical method in detail, as well as alternative approaches, providing researchers and drug development professionals with the necessary technical information for its efficient synthesis and purification.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from sorbic acid and methanol is a reversible reaction. The general chemical equation is as follows:

CH₃(CH=CH)₂COOH + CH₃OH ⇌ CH₃(CH=CH)₂COOCH₃ + H₂O

To drive the reaction towards the product side, an excess of one reactant (typically methanol) is used, and/or the water formed is removed from the reaction mixture.

Fischer Esterification Signaling Pathway

The Fischer esterification of sorbic acid with methanol proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The key steps are:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of sorbic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

General Experimental Workflow

The typical workflow for the synthesis of this compound involves reaction setup, monitoring, workup, and purification.

Comparative Data on Synthesis Methodologies

The choice of catalyst and reaction conditions significantly impacts the yield and efficiency of this compound synthesis. The following table summarizes quantitative data from various reported methods.

| Catalyst | Sorbic Acid (equiv.) | Methanol (equiv.) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Homogeneous Catalysts | |||||||

| H₂SO₄ | 1 | ~10 | Catalytic | 60 | 1 | 58 | [2] |

| Heterogeneous Catalysts | |||||||

| Amberlyst-15 | 1 | 10 | 38.6 wt% | Reflux | 6 | >98 (conversion) | [3] |

| Carbon-based solid acid | 1 | 50 | 6 wt% | 76 | 4 | 98.9 (conversion) | [4] |

| Magnetic Solid Acid (Fe₃O₄@SiO₂–P([VLIM]PW)) | 1 | 12 | 10 wt% | 70 | 6 | 94 (conversion) | |

| Alternative Methods | |||||||

| Lipase (Candida antarctica) | 1 | 1 | - | 65 | 96 | 90-96.6 | |

| Transesterification (from Triglycerides) | - | Excess | Base catalyst | 60-70 | 1-2 | High |

Detailed Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is adapted from a reliable source and provides a classic method for the synthesis of this compound.

Materials:

-

Sorbic Acid (recrystallized)

-

Methanol (dry)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Hexane

-

Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 5.61 g (50 mmol) of purified sorbic acid in 40 mL of dry methanol.

-

Carefully add 0.5 mL of concentrated sulfuric acid to the solution while stirring.

-

Equip the flask with a reflux condenser and heat the mixture in a preheated 60°C water bath for one hour.

-

After one hour, remove the heat and allow the reaction to stir at room temperature for an additional 4 hours.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the aqueous mixture with hexane (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous calcium chloride or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate by simple distillation to remove the hexane.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless oil. The reported boiling point is 75-78°C at 20 mmHg. The expected yield is approximately 58%.

Protocol 2: Esterification using a Solid Acid Catalyst (Amberlyst-15)

This protocol provides a greener alternative using a reusable solid acid catalyst. The procedure is adapted from general methods for esterification using Amberlyst-15.

Materials:

-

Sorbic Acid

-

Methanol

-

Amberlyst-15 ion-exchange resin

-

Methylene chloride (or other suitable solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Activate the Amberlyst-15 resin by washing it with methanol and drying it under vacuum.

-

In a round-bottom flask, combine sorbic acid, a 10-fold molar excess of methanol, and Amberlyst-15 (e.g., 10-20% by weight of sorbic acid).

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by TLC or GC until the sorbic acid is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the Amberlyst-15 catalyst by filtration, washing the resin with a small amount of fresh methanol or methylene chloride. The recovered catalyst can be washed, dried, and reused for subsequent reactions.

-

Combine the filtrate and washings.

-

Remove the excess methanol and solvent using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation if necessary.

Alternative Synthesis Routes

While Fischer esterification is the most common method, other approaches can be employed for the synthesis of this compound.

Enzymatic Synthesis

Lipase-catalyzed esterification offers a mild and selective alternative to acid catalysis. Enzymes like Candida antarctica lipase B (Novozym 435) can be used in solvent-free conditions or in organic solvents to produce this compound with high yields. This method is particularly advantageous for sensitive substrates and aligns with green chemistry principles. A general procedure involves incubating sorbic acid and methanol with the lipase at a controlled temperature, followed by separation of the enzyme and purification of the product.

Transesterification

Transesterification is another viable route, where an existing ester is reacted with an alcohol in the presence of a catalyst to form a new ester. For instance, triglycerides can be transesterified with methanol in the presence of a base catalyst (e.g., sodium methoxide) to produce a mixture of fatty acid methyl esters, which could include this compound if sorbic acid is part of the triglyceride structure. Alternatively, another sorbate ester, such as ethyl sorbate, could be transesterified with methanol to yield this compound.

Product Purification and Characterization

Purification of this compound is typically achieved through a series of workup and distillation steps.

-

Neutralization and Washing: After the reaction, any acid catalyst is neutralized with a weak base like sodium bicarbonate solution. The product is then washed with water and brine to remove any water-soluble impurities.

-

Drying: The organic layer containing the this compound is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Distillation: The final purification is usually carried out by vacuum distillation to obtain high-purity this compound.

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the ester carbonyl (C=O) and the carbon-carbon double bonds (C=C).

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the sample and confirm its molecular weight.

Conclusion

The synthesis of this compound from sorbic acid and methanol is a well-established and versatile reaction. The traditional Fischer esterification using a homogeneous acid catalyst like sulfuric acid provides a reliable method, while the use of heterogeneous solid acid catalysts such as Amberlyst-15 offers a more environmentally friendly and reusable alternative. For specialized applications requiring mild conditions, enzymatic synthesis presents an excellent option. The choice of method will depend on factors such as scale, desired purity, and environmental considerations. This guide provides the foundational knowledge and practical protocols for researchers and professionals to successfully synthesize and purify this compound for their specific applications.

References

Methodological & Application

Application Note: High-Throughput Analysis of Methyl Sorbate using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of methyl sorbate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile organic compound, is utilized as a preservative and flavoring agent in various industries. The protocol outlined below provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction